

Application Note & Protocol: Determining Encapsulation Efficiency of Lecithin Vesicles via Spectrophotometry

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Compound of Interest

Compound Name: *Lecithin*

Cat. No.: *B1663433*

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Introduction

Lecithin vesicles, particularly liposomes, are widely utilized as drug delivery systems to encapsulate and transport therapeutic agents. A critical parameter in the development and quality control of these vesicular systems is the encapsulation efficiency (EE%). This value represents the percentage of the initial drug that is successfully entrapped within the vesicles. [1][2] Spectrophotometry offers a rapid, accessible, and cost-effective method for quantifying the encapsulated drug, making it a valuable tool in pharmaceutical research and development.

This application note provides a detailed protocol for determining the encapsulation efficiency of **lecithin** vesicles using UV-Vis spectrophotometry. The methodology involves the separation of the unencapsulated (free) drug from the drug-loaded vesicles, followed by the quantification of the drug in both fractions.

Principle of the Method

The determination of encapsulation efficiency relies on the physical separation of the **lecithin** vesicles from the surrounding medium containing the unencapsulated drug. [3][4] Once separated, the concentration of the drug in various fractions can be determined using a spectrophotometer, provided the drug has a distinct absorbance at a specific wavelength. The

encapsulation efficiency is then calculated based on the amount of drug encapsulated relative to the total amount of drug used in the formulation.

The fundamental formula for calculating encapsulation efficiency is:

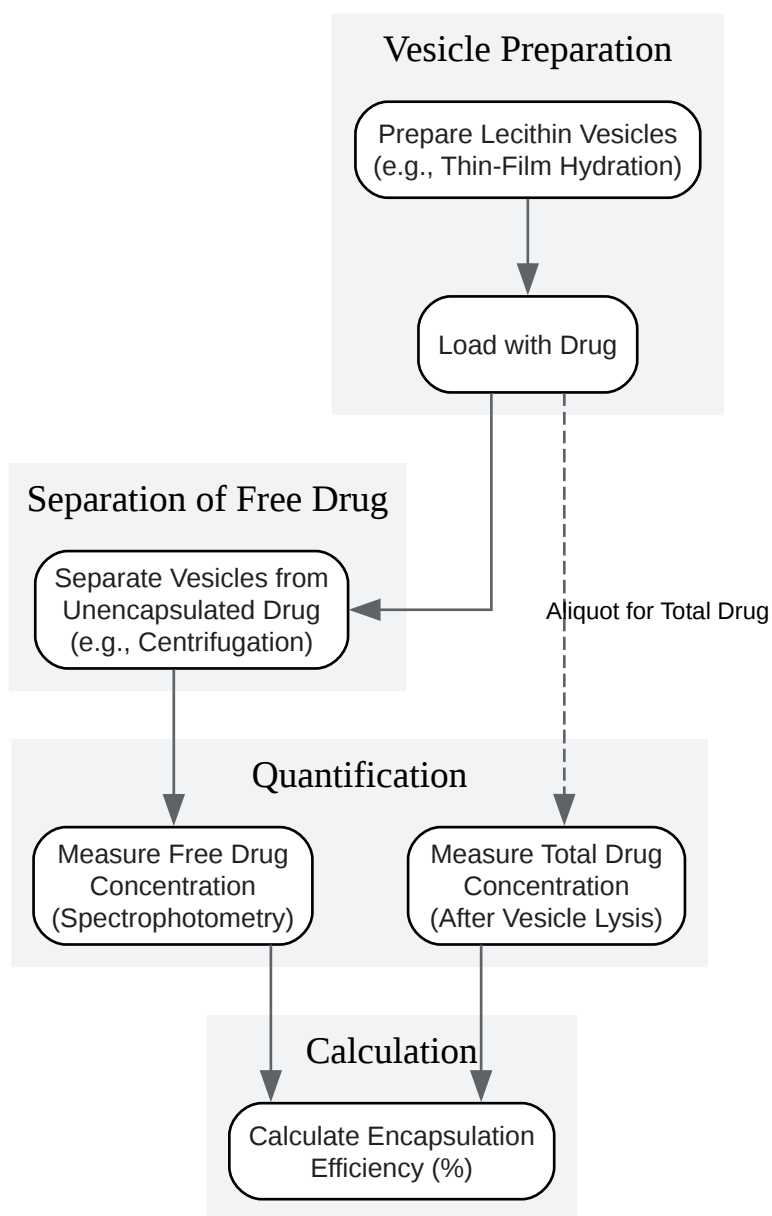
$$EE (\%) = (\text{Total Drug} - \text{Free Drug}) / \text{Total Drug} \times 100\%[5]$$

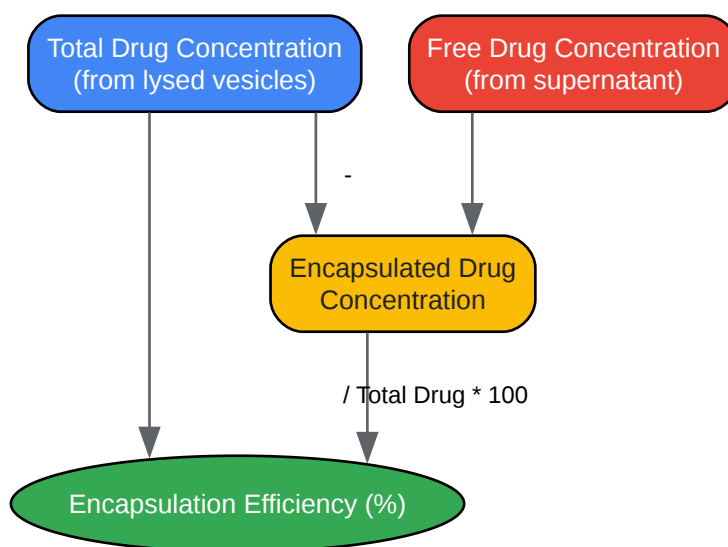
Alternatively, if the encapsulated drug is directly measured after disrupting the vesicles:

$$EE (\%) = \text{Amount of Encapsulated Drug} / \text{Total Amount of Drug Added} \times 100\%[6][7]$$

Experimental Workflow

The overall process for determining the encapsulation efficiency of **lecithin** vesicles can be visualized as follows:





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